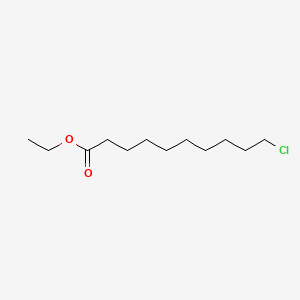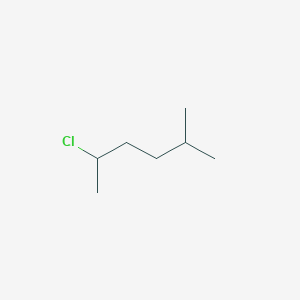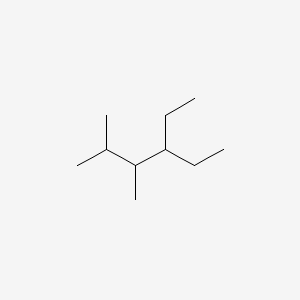
4-Ethyl-2,3-dimethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2,3-dimethylhexane is a branched alkane with the molecular formula C₁₀H₂₂. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is one of the many isomers of decane, and its structure includes an ethyl group and two methyl groups attached to a hexane backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,3-dimethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable hexane derivative. For instance, starting with 2,3-dimethylhexane, an ethyl group can be introduced at the 4th position using ethyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes such as the use of zeolite catalysts in alkylation reactions. These catalysts facilitate the selective addition of ethyl groups to the desired positions on the hexane backbone, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2,3-dimethylhexane primarily undergoes reactions typical of alkanes, including:
Oxidation: Combustion in the presence of oxygen to produce carbon dioxide and water.
Substitution: Halogenation reactions where hydrogen atoms are replaced by halogen atoms (e.g., chlorination, bromination).
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as oxygen (O₂) and high temperatures.
Substitution: Halogenation typically uses halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or heat to initiate the reaction.
Major Products Formed
Oxidation: Carbon dioxide (CO₂) and water (H₂O).
Substitution: Various haloalkanes depending on the halogen used (e.g., 4-chloro-2,3-dimethylhexane).
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2,3-dimethylhexane has several applications in scientific research:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.
Biology: Investigated for its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as a component in fuel formulations.
Wirkmechanismus
As an alkane, 4-Ethyl-2,3-dimethylhexane exerts its effects primarily through hydrophobic interactions. Its non-polar nature allows it to interact with other non-polar molecules, making it an effective solvent for hydrophobic substances. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dimethylhexane
- 4-Ethyl-3,3-dimethylhexane
- 2,4-Dimethylhexane
Uniqueness
4-Ethyl-2,3-dimethylhexane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
52897-01-5 |
|---|---|
Molekularformel |
C10H22 |
Molekulargewicht |
142.28 g/mol |
IUPAC-Name |
4-ethyl-2,3-dimethylhexane |
InChI |
InChI=1S/C10H22/c1-6-10(7-2)9(5)8(3)4/h8-10H,6-7H2,1-5H3 |
InChI-Schlüssel |
RHMRCCBCYFAZIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


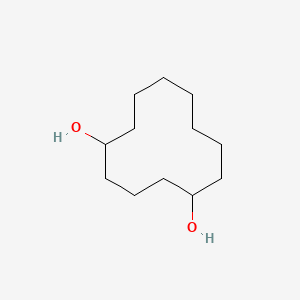

![2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride](/img/structure/B12641272.png)
![1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12641285.png)
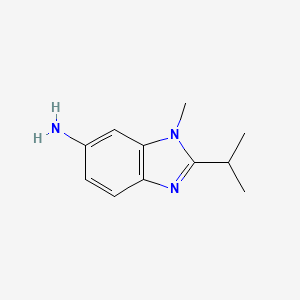
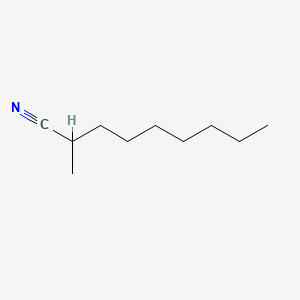
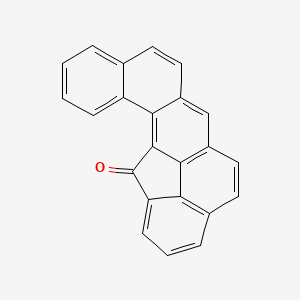
![2-N-[1-(3H-benzimidazol-5-yl)ethyl]-4-N-(5-cyclobutyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12641301.png)
![5-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrazin-2-amine](/img/structure/B12641303.png)
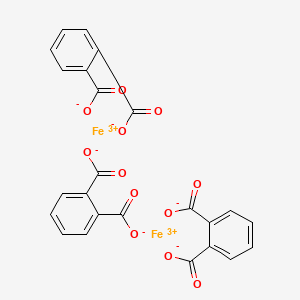
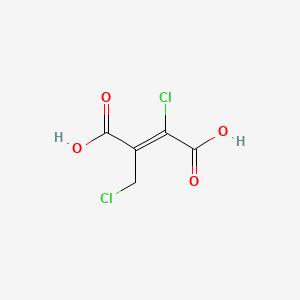
![2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B12641318.png)
